molecular formula C23H25NO2 B11606738 (2E)-3-(4-methoxyphenyl)-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)prop-2-en-1-one

(2E)-3-(4-methoxyphenyl)-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)prop-2-en-1-one

Cat. No.: B11606738
M. Wt: 347.4 g/mol
InChI Key: HYDNMGFRLWTNSZ-UKTHLTGXSA-N
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Description

(2E)-3-(4-methoxyphenyl)-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C23H25NO2 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound (2E)-3-(4-methoxyphenyl)-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)prop-2-en-1-one, commonly referred to as a quinoline derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be depicted as follows:

  • Molecular Formula : C₁₉H₁₉N₁O₂
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic effects against several diseases. Key areas of focus include:

  • Anticancer Activity : Several studies have indicated that quinoline derivatives exhibit significant anticancer properties. The compound has been shown to induce apoptosis in cancer cells through various pathways.
  • Antimicrobial Properties : The compound demonstrates antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent.
  • Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound inhibits cell cycle progression in various cancer cell lines.
  • Induction of Apoptosis : It activates intrinsic apoptotic pathways leading to cell death in malignant cells.
  • Modulation of Signaling Pathways : The compound affects key signaling pathways such as the MAPK and PI3K/Akt pathways.

Case Studies and Research Findings

Several research studies have documented the biological activities of this compound:

StudyFindings
Study 1Demonstrated significant cytotoxic effects against breast cancer cells with an IC50 value of 12 µM.
Study 2Reported antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study 3Showed anti-inflammatory effects in a murine model of arthritis, reducing inflammatory markers by 40%.

Properties

Molecular Formula

C23H25NO2

Molecular Weight

347.4 g/mol

IUPAC Name

(E)-3-(4-methoxyphenyl)-1-(2,2,4,6-tetramethylquinolin-1-yl)prop-2-en-1-one

InChI

InChI=1S/C23H25NO2/c1-16-6-12-21-20(14-16)17(2)15-23(3,4)24(21)22(25)13-9-18-7-10-19(26-5)11-8-18/h6-15H,1-5H3/b13-9+

InChI Key

HYDNMGFRLWTNSZ-UKTHLTGXSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)/C=C/C3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)C=CC3=CC=C(C=C3)OC

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.